tert-butyl 7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate: is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure
Preparation Methods
The synthesis of tert-butyl 7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-c]pyridine core, followed by the introduction of the tert-butyl ester group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF). Industrial production methods may involve optimizing these reactions for higher yields and purity, using techniques such as continuous flow chemistry .
Chemical Reactions Analysis
tert-Butyl 7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Scientific Research Applications
tert-Butyl 7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
tert-Butyl 7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
- tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate These compounds share the pyrrolo[2,3-c]pyridine core but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity .
Biological Activity
Tert-butyl 7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including mechanisms of action, pharmacological effects, and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₁H₁₃N₃O₃
- Molecular Weight : 233.24 g/mol
- CAS Number : 1803590-95-5
Research has indicated that this compound exhibits several mechanisms of action:
- Inhibition of Kinases : It has been shown to inhibit receptor interacting protein 1 (RIP1) kinase activity, which is significant in the regulation of necroptosis—a form of programmed cell death. This inhibition can lead to reduced necroptotic cell death in various cellular models .
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by modulating signaling pathways involved in inflammation. This property is particularly relevant in conditions like multiple sclerosis, where it has demonstrated efficacy in mouse models .
- Cell Proliferation Inhibition : Studies have reported that derivatives of pyrrolo[2,3-c]pyridine compounds can inhibit cellular proliferation in cancer cell lines such as HeLa and A375. The specific IC50 values indicate potent activity against cyclin-dependent kinases (CDKs), crucial for cell cycle regulation .
Table 1: Summary of Biological Activities
Case Studies
Several studies have highlighted the potential applications of this compound:
- Multiple Sclerosis Model : In a mouse model of experimental autoimmune encephalomyelitis (EAE), oral administration of the compound significantly reduced disease severity and progression when dosed at 10 mg/kg twice daily. This suggests a promising avenue for therapeutic intervention in neurodegenerative diseases .
- Cancer Cell Lines : The compound and its derivatives were tested against various human tumor cell lines. Results indicated substantial antiproliferative activity, particularly through selective inhibition of CDK enzymes that are often upregulated in cancers .
Properties
IUPAC Name |
tert-butyl 7-oxo-6H-pyrrolo[2,3-c]pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-7-5-8-4-6-13-10(15)9(8)14/h4-7H,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVKBXUBYQEJAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C(=O)NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803590-95-5 |
Source
|
Record name | tert-butyl 7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.